molecular formula C33H60O2Si B13445189 (3b,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol

(3b,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol

Cat. No.: B13445189
M. Wt: 516.9 g/mol
InChI Key: AYCMAUWYEABGGU-YOGLSUPASA-N
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Description

(3b,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol is a synthetic derivative of cholesterol This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 3-hydroxy position and a hydroxyl group at the 24-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3b,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol typically involves the protection of the 3-hydroxy group of cholesterol with a tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The hydroxyl group at the 24-position can be introduced through various methods, including oxidation-reduction sequences or selective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps such as column chromatography or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3b,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 24-position can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The TBDMS protecting group can be removed under acidic conditions to yield the free hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Acidic conditions using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can remove the TBDMS group.

Major Products

    Oxidation: Formation of 24-ketocholesterol or 24-carboxycholesterol.

    Reduction: Formation of 24-hydroxycholesterol or 24-alkylcholesterol.

    Substitution: Formation of cholesterol with a free hydroxyl group at the 3-position.

Scientific Research Applications

(3b,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its role in cellular processes and membrane structure.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of (3b,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol involves its interaction with cellular membranes and enzymes. The compound can modulate membrane fluidity and influence the activity of membrane-bound proteins. It may also act as a substrate or inhibitor for specific enzymes involved in cholesterol metabolism.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: The parent compound with a free hydroxyl group at the 3-position.

    24-Hydroxycholesterol: A naturally occurring derivative with a hydroxyl group at the 24-position.

    3b,24R-Dihydroxycholest-5-en: A compound with hydroxyl groups at both the 3 and 24 positions.

Uniqueness

(3b,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol is unique due to the presence of the TBDMS protecting group, which provides stability and allows for selective reactions at other positions. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biological studies.

Properties

Molecular Formula

C33H60O2Si

Molecular Weight

516.9 g/mol

IUPAC Name

(3R,6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-ol

InChI

InChI=1S/C33H60O2Si/c1-22(2)30(34)16-11-23(3)27-14-15-28-26-13-12-24-21-25(35-36(9,10)31(4,5)6)17-19-32(24,7)29(26)18-20-33(27,28)8/h12,22-23,25-30,34H,11,13-21H2,1-10H3/t23-,25+,26+,27-,28+,29+,30-,32+,33-/m1/s1

InChI Key

AYCMAUWYEABGGU-YOGLSUPASA-N

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C)O

Origin of Product

United States

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